1-(3,5-Dimethylphenyl)pyrrole
Overview
Description
1-(3,5-Dimethylphenyl)pyrrole is a chemical compound that belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of pyrrole derivatives, including 1-(3,5-Dimethylphenyl)pyrrole, often involves reactions such as the Paal-Knorr Pyrrole Synthesis . This method involves the condensation of primary amines with 1,4-diketones . Another method involves the reaction of benzimidazolium bromide derivatives with asymmetrical acetylenes .Molecular Structure Analysis
The molecular structure of 1-(3,5-Dimethylphenyl)pyrrole includes a pyrrole ring attached to a phenyl ring that has two methyl groups at the 3 and 5 positions . The compound contains a total of 33 bonds, including 16 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 Pyrrole .Chemical Reactions Analysis
Pyrrole derivatives, including 1-(3,5-Dimethylphenyl)pyrrole, can undergo a variety of chemical reactions. For example, they can participate in multi-component reactions with arylglyoxals for the synthesis of a variety of poly-functionalized pyrrole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3,5-Dimethylphenyl)pyrrole, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found in chemical databases .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Pyrrole derivatives, including 1-(3,5-Dimethylphenyl)pyrrole, serve as essential building blocks for designing novel drugs. Researchers have explored their potential as antiviral, antibacterial, and anticancer agents. The compound’s structural flexibility allows modifications to enhance bioactivity and selectivity. For instance, the Paal–Knorr reaction has been employed to synthesize related compounds with improved anti-HIV-1 activity .
Material Science and Nanotechnology
Pyrrole derivatives contribute to the development of advanced materials. Their π-conjugated systems make them suitable for applications in organic electronics, sensors, and conductive polymers. Researchers have explored their use in organic photovoltaics, light-emitting diodes (LEDs), and field-effect transistors (FETs). The incorporation of 1-(3,5-Dimethylphenyl)pyrrole into polymer matrices can enhance material properties .
Catalysis and Green Chemistry
Pyrrole derivatives play a role in catalytic processes. Researchers have investigated their use as catalysts in various reactions, including oxidative coupling, C–H activation, and cross-coupling reactions. Green chemistry principles, such as solvent-free methods and microwave-assisted synthesis, have been applied to improve the sustainability of pyrrole synthesis. Notably, reactions catalyzed by proline, copper oxides, and oxones have shown excellent yields under mild conditions .
Functional Materials and Surface Modification
Surface modification using pyrrole derivatives enhances material properties. Electrochemical polymerization of 1-(3,5-Dimethylphenyl)pyrrole onto conductive substrates results in conductive polymers with applications in sensors, corrosion protection, and bioelectronics. These modified surfaces exhibit tailored properties, such as hydrophobicity or biocompatibility.
Future Directions
Research into pyrrole derivatives, including 1-(3,5-Dimethylphenyl)pyrrole, is ongoing, with a focus on their synthesis and potential biological activities . Future research may focus on developing new methods for the synthesis of functionalized pyrroles and exploring their potential applications in various fields, such as medicine and materials science .
Mechanism of Action
Target of Action
Pyrrole derivatives are known to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
Pyrrole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins .
Biochemical Pathways
Pyrrole derivatives are known to influence a variety of biochemical pathways, often related to their target proteins .
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of pyrrole derivatives, is known for its mild and functional group tolerant reaction conditions, suggesting potential implications for the compound’s bioavailability .
Result of Action
Pyrrole derivatives are known for their diverse biological activities, which can range from antimicrobial to antitumor effects .
Action Environment
The suzuki–miyaura cross-coupling reaction, often used in the synthesis of pyrrole derivatives, is known for its environmentally benign nature .
properties
IUPAC Name |
1-(3,5-dimethylphenyl)pyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-13/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWXTZKZSVJCPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405825 | |
Record name | 1-(3,5-dimethylphenyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)pyrrole | |
CAS RN |
37560-45-5 | |
Record name | 1-(3,5-Dimethylphenyl)-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37560-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-dimethylphenyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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